B1579188 Cbz-3-Iodo-L-Phenylalanine

Cbz-3-Iodo-L-Phenylalanine

Cat. No.: B1579188
M. Wt: 425.29
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Iodo-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of the amino acid L-phenylalanine, featuring an iodine atom at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection . The iodine substituent introduces unique steric and electronic properties, making this compound valuable in organic synthesis, radiopharmaceutical development, and as a precursor for cross-coupling reactions. Industrial-grade this compound is available at 99% purity, typically packaged in 25 kg cardboard drums .

Properties

Molecular Weight

425.29

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-3-Iodo-L-Phenylalanine belongs to a family of Cbz-protected phenylalanine derivatives with varying substituents, positions, and stereochemistry. Key comparisons include:

Halogenated Derivatives

  • This compound is less reactive in cross-coupling reactions compared to its iodo analog .
  • Cbz-3-Fluoro-L-Phenylalanine : Fluorine’s small size and strong C-F bond improve metabolic stability, making this derivative suitable for drug candidates requiring prolonged bioavailability .

Positional Isomers

Multi-Substituted Derivatives

  • Cbz-3,5-Dichloro-L-Phenylalanine : Dual electron-withdrawing groups amplify electronic effects, which may enhance interactions with aromatic systems in target proteins .
  • Cbz-3-Methoxy-L-Phenylalanine : Methoxy groups donate electron density, opposing the electron-withdrawing effects of halogens, which could alter binding affinity in enzymatic processes .

Stereoisomers

  • Cbz-3-Iodo-D-Phenylalanine : The D-configuration may confer resistance to enzymatic degradation, useful in designing stable peptide mimics or antimicrobial agents .

Data Table: Key Attributes of Cbz-Protected Phenylalanine Derivatives

Compound Name Substituent(s) Position Molecular Formula* Key Properties/Applications
This compound Iodo 3 C₁₆H₁₄INO₄ High reactivity in cross-coupling; radiopharmaceutical potential
Cbz-3-Bromo-L-Phenylalanine Bromo 3 C₁₆H₁₄BrNO₄ Moderate reactivity; peptide synthesis
Cbz-3-Chloro-L-Phenylalanine Chloro 3 C₁₆H₁₄ClNO₄ Electron-withdrawing; stable intermediates
Cbz-3-Fluoro-L-Phenylalanine Fluoro 3 C₁₆H₁₄FNO₄ Enhanced metabolic stability; drug design
Cbz-2-Iodo-L-Phenylalanine Iodo 2 C₁₆H₁₄INO₄ Steric hindrance; niche synthetic applications
Cbz-3,5-Dichloro-L-Phenylalanine Dichloro 3,5 C₁₆H₁₂Cl₂NO₄ Dual electronic effects; enzyme inhibition studies

*Molecular formulas are calculated based on structural data.

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